Diethyl methylenedicarbamate

Description

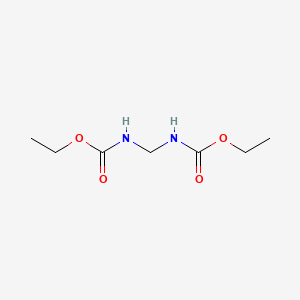

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOJWMZYOMAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190420 | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-53-6 | |

| Record name | C,C′-Diethyl N,N′-methylenebis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenediurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6BB652P9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl methylenedicarbamate synthesis from ethyl carbamate and formaldehyde.

An In-depth Technical Guide to the Synthesis of Diethyl Methylenedicarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, also known as N,N'-methylenebis(ethyl carbamate), from the reaction of ethyl carbamate and formaldehyde.[1][2] This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the synthetic pathway, experimental protocols, and analytical validation for this compound. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step laboratory procedure, discuss critical safety considerations, and outline methods for the characterization and purification of the final product. The causality behind experimental choices is explained to empower the user with a robust understanding of the process.

Introduction and Significance

This compound (CAS No. 3693-53-6) is a chemical intermediate characterized by two carbamate functional groups linked by a methylene bridge.[1][2] Its structure lends itself to applications in polymer chemistry and as a building block in the synthesis of more complex organic molecules. The synthesis is a classic example of an acid-catalyzed condensation reaction, a fundamental process in organic chemistry. Understanding this reaction provides a model for the synthesis of related dicarbamate compounds, which are precursors to valuable materials like polyurethanes. For instance, the analogous condensation of methyl phenyl carbamate with formaldehyde is a key step in the production of methylene diphenyl-4,4'-dicarbamate (MDC), an intermediate for isocyanates.[3]

This guide offers a self-validating protocol, ensuring that each step is grounded in established chemical principles to deliver a reliable and reproducible synthetic method.

Critical Safety and Handling Mandates

The synthesis of this compound involves substances with significant health risks. A thorough understanding and strict adherence to safety protocols are paramount.

-

Ethyl Carbamate (Urethane): This reactant is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans".[4][5][6] Chronic exposure is associated with an increased risk of cancer.[5] All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Formaldehyde: Formaldehyde is a highly toxic, corrosive, and flammable gas with a pungent odor.[7] It is a known human carcinogen and can cause severe irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[8][9] Using a formaldehyde solution (formalin) or a solid source like paraformaldehyde, which depolymerizes to formaldehyde under acidic conditions, requires stringent controls.[10]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contamination occurs.[11]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron is recommended to protect against splashes.[9][11]

Emergency Preparedness:

-

An emergency eyewash station and safety shower must be immediately accessible.[7]

-

All personnel must be trained on the specific hazards and emergency procedures for both ethyl carbamate and formaldehyde.[12]

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of this compound proceeds via an acid-catalyzed electrophilic substitution on the nitrogen atom of ethyl carbamate. The mechanism can be dissected into several key steps, each facilitated by the presence of an acid catalyst such as p-toluenesulfonic acid or acetic acid.[10]

-

Protonation of Formaldehyde: The reaction initiates with the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethyl Carbamate: The nitrogen atom of ethyl carbamate, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated formaldehyde. This forms a protonated N-hydroxymethyl intermediate.

-

Deprotonation: The intermediate is deprotonated to yield N-(hydroxymethyl)ethyl carbamate. This intermediate is often unstable and is consumed in the subsequent step.

-

Formation of a Carbamoylmethyl Cation: The hydroxyl group of the N-(hydroxymethyl)ethyl carbamate intermediate is protonated by the acid catalyst, forming a good leaving group (water).

-

Second Nucleophilic Attack: A second molecule of ethyl carbamate attacks the resulting carbocation, leading to the formation of the methylene-bridged product.

-

Catalyst Regeneration: A final deprotonation step releases the this compound product and regenerates the acid catalyst, allowing it to participate in another reaction cycle.

Sources

- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 7. int-enviroguard.com [int-enviroguard.com]

- 8. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 9. osha.gov [osha.gov]

- 10. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. hawsco.com [hawsco.com]

An In-Depth Technical Guide to Diethyl Methylenedicarbamate for Advanced Research

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Diethyl methylenedicarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group is a cornerstone in medicinal chemistry and drug design. Valued for its exceptional chemical and proteolytic stability, it frequently serves as a bioisostere for the more labile peptide bond.[1][2] This stability, combined with the carbamate's ability to engage in hydrogen bonding and improve cell membrane permeability, makes it a privileged scaffold in a multitude of therapeutic agents, from anticancer to antiviral drugs.[1][2] this compound, as a dicarbamate, represents a versatile building block, offering two points for potential molecular interactions or further chemical elaboration. Understanding its fundamental physicochemical properties is therefore critical for its effective use in the synthesis of novel bioactive compounds.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis and drug formulation. This section details the known properties of this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [3] |

| CAS Number | 3693-53-6 | [3] |

| Molecular Formula | C₇H₁₄N₂O₄ | [3][4] |

| Molecular Weight | 190.20 g/mol | [3] |

| Canonical SMILES | CCOC(=O)NCNC(=O)OCC | [4] |

| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate, Methylenediurethane, NSC 20524 | [3] |

Computed and Experimental Properties

The following table summarizes key physicochemical parameters. It is important to note that while many properties have been computationally predicted, providing a valuable baseline, experimental data for parameters such as melting and boiling points are not consistently reported in publicly accessible databases.

| Property | Value | Type | Source |

| XLogP3-AA | 0.5 | Computed | [3] |

| Hydrogen Bond Donors | 2 | Computed | [3] |

| Hydrogen Bond Acceptors | 4 | Computed | [3] |

| Rotatable Bonds | 5 | Computed | [3] |

| Topological Polar Surface Area (TPSA) | 76.7 Ų | Computed | [3] |

| Exact Mass | 190.09535693 Da | Computed | [3] |

Field Insight on Solubility: While specific quantitative solubility data is scarce, the structure of this compound—with its capacity for hydrogen bonding and the presence of ethyl esters—suggests it will exhibit good solubility in a range of common organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents (DMSO, DMF). Its polarity suggests limited solubility in nonpolar solvents like hexanes and low solubility in water.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in standard literature. However, based on fundamental organic reactions involving its constituent parts—ethyl carbamate and a methylene bridge source (formaldehyde)—a logical synthetic pathway can be proposed. The most plausible method is the acid-catalyzed condensation of two equivalents of ethyl carbamate with one equivalent of formaldehyde.

Proposed Synthetic Workflow

The reaction proceeds via the electrophilic addition of a protonated formaldehyde to the nucleophilic nitrogen of ethyl carbamate, followed by the elimination of water and subsequent attack by a second ethyl carbamate molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles for similar condensations. Researchers should optimize reactant ratios, temperature, and reaction time based on in-process monitoring (e.g., TLC).

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl carbamate (2.0 eq.).

-

Solvent and Catalyst: Dissolve the ethyl carbamate in a suitable solvent such as toluene or 1,4-dioxane. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid, ~0.05 eq.).

-

Reactant Addition: While stirring, slowly add an aqueous solution of formaldehyde (1.0 eq., typically 37% in water) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours. A Dean-Stark trap can be used if a non-aqueous solvent is chosen to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Wash with brine to remove residual water-soluble components.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, a relatively simple spectrum is expected.

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

δ ~1.2 ppm (t, 6H, J ≈ 7 Hz): The six equivalent protons of the two methyl groups (a ) will appear as a triplet due to coupling with the adjacent methylene protons.

-

δ ~4.1 ppm (q, 4H, J ≈ 7 Hz): The four equivalent protons of the two O-CH₂ groups (b ) will appear as a quartet due to coupling with the methyl protons. The attachment to oxygen shifts this signal downfield.

-

δ ~4.4-4.8 ppm (d, 2H, J ≈ 6 Hz): The two protons of the central methylene bridge (e ) are coupled to the two adjacent N-H protons, resulting in a doublet.

-

δ ~5.0-5.5 ppm (t, 2H, J ≈ 6 Hz): The two equivalent N-H protons (d ) will likely appear as a broad triplet due to coupling with the central CH₂ group. The exact shift and multiplicity can be affected by solvent and concentration.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

δ ~14-15 ppm: The signal for the equivalent methyl carbons (a ).[5]

-

δ ~45-50 ppm: The signal for the central methylene bridge carbon (e ). In a similar structure, this C-N bond appears at 44.8 ppm.[5]

-

δ ~61-62 ppm: The signal for the equivalent O-CH₂ carbons (b ).[5]

-

δ ~156-158 ppm: The signal for the equivalent carbonyl carbons (c ) of the carbamate groups. This downfield shift is characteristic of carbonyl carbons.[5][6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying key functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds.

Expected Key IR Absorption Bands:

-

~3310 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretching vibration.[5]

-

~2980-2850 cm⁻¹: C-H stretching vibrations from the ethyl and methylene groups.

-

~1685-1700 cm⁻¹: A very strong, sharp absorption from the C=O (carbonyl) stretching of the carbamate groups. This is a highly characteristic peak.[5]

-

~1520-1540 cm⁻¹: N-H bending vibration (Amide II band).

-

~1250 cm⁻¹: C-O stretching vibration from the ester linkage.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound, should be observable.

-

Alpha-Cleavage: A common fragmentation pathway for carbamates is cleavage alpha to the nitrogen atom. This could lead to the loss of an ethoxycarbonyl group (-COOEt, 73 Da) or related fragments.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A peak corresponding to [M - 45]⁺.

-

Cleavage of the Methylene Bridge: Fragmentation at the C-N bonds flanking the central CH₂ group is a likely and diagnostic pathway. This could lead to fragments representing one of the ethyl carbamate-methylene units. A significant peak at m/z 117 is noted in spectral databases.[3]

Applications and Relevance in Drug Development

While specific biological activities for this compound are not extensively documented, its structure is highly relevant to pharmaceutical research.

-

Scaffold for Synthesis: As a bifunctional molecule, it serves as an excellent starting point or scaffold for synthesizing more complex molecules. The two N-H groups can be further alkylated or acylated to build libraries of compounds for screening.

-

Linker/Spacer: The central methylene unit flanked by two carbamates can act as a simple, stable linker to connect two pharmacophores. The defined length and relative rigidity of this unit are advantageous in designing molecules that can bridge two binding sites on a biological target.

-

Prodrug Strategies: The carbamate linkage is a key component in many prodrug designs.[2] While this specific molecule is not a prodrug, its chemistry is foundational to understanding how carbamate-based linkers can be engineered to release an active drug under specific physiological conditions.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at 2-8°C.

Conclusion

This compound is a structurally simple yet chemically versatile molecule. Its defining features—the stable carbamate linkages and the symmetrical bifunctional design—make it a compound of interest for synthetic and medicinal chemists. This guide has provided a comprehensive, albeit partially predictive, analysis of its physicochemical properties, a logical synthetic route, and a detailed spectroscopic profile. This foundational knowledge is intended to empower researchers to confidently utilize this compound as a building block for the discovery and development of novel chemical entities.

References

-

Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

-

Matosevic, A., & Masic, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-205. Retrieved January 21, 2026, from [Link]

-

Representative organic dithiocarbamates with biological activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Taha, M. O., & Al-Ghanem, K. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(4), 1963-2015. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19407, this compound. Retrieved January 21, 2026, from [Link]

-

CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. (2023). EPRA International Journal of Multidisciplinary Research (IJMR). Retrieved January 21, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Carbamate. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. (2018). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Global Substance Registration System. Retrieved January 21, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

Supplementary data Diethyl Carbonate as a solvent for ruthenium catalysed C-H bond functionalisations. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Saarland University. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Chemicalbridge. Retrieved January 21, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

-

sample 13C NMR spectra of compounds with common functional groups [Video]. (2022). YouTube. Retrieved January 21, 2026, from [Link]

-

Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Diethyl acetylenedicarboxylate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet: diethylmethylbenzenediamine. (n.d.). Chemos GmbH&Co.KG. Retrieved January 21, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Diethyl carbonate. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Diethyl Phthalate. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 21, 2026, from [Link]

-

Diethylcarbonate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Diethyl malonate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet: Diethyl carbonate. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Diethyl Methylenedicarbamate: A Technical Guide to Unexplored Pharmacological Potential

A Senior Application Scientist's Perspective on a Molecule of Latent Interest

Preamble: Navigating the Uncharted Territory of Diethyl Methylenedicarbamate

In the vast landscape of chemical compounds with potential therapeutic applications, this compound emerges as a molecule of significant academic curiosity yet remains largely unexplored in the published scientific literature. As of the current date, a comprehensive body of research detailing its specific biological activities and pharmacological potential is not available. This guide, therefore, ventures into a speculative yet scientifically grounded exploration of what might be anticipated from this unique dicarbamate structure. By drawing parallels with well-characterized carbamate-containing drugs and chemical entities, we aim to provide a foundational framework for researchers, scientists, and drug development professionals interested in pioneering the investigation of this compound. The insights and methodologies presented herein are extrapolated from established principles in medicinal chemistry and pharmacology, intended to serve as a roadmap for future research endeavors.

Unveiling this compound: A Structural and Chemical Overview

This compound, with the chemical formula C₇H₁₄N₂O₄, is a dicarbamate ester.[1] Its structure features a central methylene bridge linking two carbamate functional groups, each with an ethyl ester. This arrangement presents several intriguing possibilities for molecular interactions and metabolic fate, distinguishing it from simpler monocarbamates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₄ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [1] |

| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate | [1] |

The presence of two carbamate moieties within a relatively compact structure suggests the potential for bivalent interactions with biological targets or a dual-mode of action. The carbamate group is a well-established pharmacophore, recognized for its chemical stability and ability to mimic peptide bonds, which allows for effective interaction with a variety of enzymes and receptors.[2][3][4]

The Carbamate Motif in Drug Discovery: A Foundation for Speculation

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutic agents.[1][3] Its versatility stems from its chemical and proteolytic stability, its capacity to permeate cellular membranes, and its ability to engage in crucial drug-target interactions.[1][2][3] Carbamates are present in drugs for a range of diseases, including cancer, epilepsy, Alzheimer's disease, and viral infections.[1][3]

Hypothesized Mechanisms of Action for this compound

Given the dicarbamate structure of this compound, we can hypothesize several potential mechanisms of action based on the known pharmacology of other carbamate-containing molecules.

a) Dual-Target Enzyme Inhibition:

A primary and well-documented role of many carbamates is the inhibition of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] This inhibition occurs through carbamylation of the active site serine residue, leading to a temporary, or "pseudoirreversible," inactivation of the enzyme.[5][8]

The dicarbamate structure of this compound could theoretically allow for the simultaneous inhibition of two enzyme active sites, or the bridging of two sites within a single enzyme or protein complex. This could lead to enhanced potency or a unique selectivity profile.

Caption: Hypothetical mechanism of cholinesterase inhibition by this compound.

b) Anticancer Potential:

Carbamate-containing compounds have demonstrated significant utility in oncology.[9][10] Their mechanisms of action in this context are diverse and include:

-

Inhibition of Tubulin Polymerization: Similar to drugs like docetaxel, a carbamate-containing anticancer agent, this compound could potentially interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][9]

-

DNA Synthesis Inhibition: Some carbamates, such as mitomycin C, act as alkylating agents that crosslink DNA and inhibit its synthesis.[1][9]

-

Prodrug Strategy: The carbamate linkage can be used to mask a cytotoxic agent, which is then released selectively at the tumor site.[9][10]

c) Neurological and Metabolic Modulation:

Carbamates like felbamate are used as anticonvulsants, acting on NMDA and GABA-A receptors.[1] Furthermore, some carbamate insecticides have been shown to induce oxidative stress and disrupt hepatic metabolism.[11][12] These findings suggest that this compound could have unforeseen effects on the central nervous system or metabolic pathways.

Potential Therapeutic Applications: A Forward Look

Based on the hypothetical mechanisms of action, we can delineate several therapeutic areas where this compound could be investigated:

-

Neurodegenerative Diseases: If found to be a potent cholinesterase inhibitor, it could be explored for the symptomatic treatment of Alzheimer's disease or myasthenia gravis.[1]

-

Oncology: Its potential as an anticancer agent, either as a standalone cytotoxic compound or as part of a prodrug system, warrants investigation.[9][10]

-

Epilepsy and Other Neurological Disorders: The structural similarity to other CNS-active carbamates suggests a potential role in modulating neuronal excitability.[1]

A Roadmap for Investigation: Proposed Experimental Workflows

To move this compound from a compound of speculation to one of scientific understanding, a systematic experimental approach is required.

Step 1: Foundational In Vitro Screening

The initial phase of research should focus on broad in vitro screening to identify potential biological activities.

Caption: Proposed workflow for the initial in vitro screening of this compound.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Materials:

-

AChE (from electric eel) and BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add buffer, DTNB, and the enzyme (AChE or BChE).

-

Add the test compound (this compound) or a known inhibitor (e.g., physostigmine) as a positive control, and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Step 2: Secondary Assays and Mechanism of Action Studies

If promising activity is identified in the primary screens, the next step is to delve deeper into the mechanism of action.

-

For Cholinesterase Inhibitors: Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, etc.).

-

For Anticancer Hits: Investigate the effects on the cell cycle (flow cytometry), apoptosis (e.g., caspase activation assays), and specific signaling pathways (e.g., Western blotting for key proteins).

-

For CNS-Active Candidates: Perform electrophysiological studies (e.g., patch-clamp) on neuronal cells to assess effects on ion channels and receptor function.

Challenges and Future Directions

The path from a structurally interesting molecule to a clinically viable drug is fraught with challenges. For this compound, the primary hurdle is the complete lack of foundational biological data. Future research should be systematic and multi-pronged, starting with the broad screening outlined above.

A critical aspect will be to understand the metabolic fate of the molecule. The dicarbamate structure may be susceptible to hydrolysis by esterases, potentially releasing formaldehyde, which has known toxicity. These potential liabilities must be assessed early in the development process.

Conclusion: A Call to Investigation

This compound represents a blank slate in the world of pharmacology. Its dicarbamate structure, a motif present in numerous successful drugs, provides a compelling rationale for its investigation. This guide has laid out a speculative but scientifically reasoned framework for exploring its potential biological activities and pharmacological applications. It is a call to the scientific community to embark on the foundational research necessary to determine if this compound holds the key to new therapeutic interventions. The journey of discovery begins with the first well-designed experiment.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Ray, S., & Chaturvedi, D. (2007). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 32(8), 715. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [Link]

-

Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action [Video]. YouTube. [Link]

-

Ray, S., & Chaturvedi, D. (2007). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. [Link]

-

Richards, A., & Clark, R. F. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Roles of the carbamate moiety in drugs and prodrugs Drug The role of... ResearchGate. (n.d.). [Link]

-

Representative organic dithiocarbamates with biological activity. ResearchGate. (n.d.). [Link]

-

Methyl carbamate. Wikipedia. (2023, November 26). [Link]

-

Soibova, F. S., Khatamova, M. S., & Mustafayeva, S. U. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12), 1-3. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Summary for CID 11722. [Link]

-

Hrabincová, E., Kocourek, V., & Maršálek, P. (2001). The another toxic effect of carbamate insecticides. Veterinární medicína, 46(11-12), 308–312. [Link]

-

Warner, G. R., St-Jean, G., & Le, T. T. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences, 24(15), 12345. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. The another toxic effect of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Methylene Bridge in Diethyl Methylenedicarbamate: A Hub of Reactivity for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diethyl methylenedicarbamate, also known as N,N'-methylenebis(ethylcarbamate), is a fascinating yet underexplored active methylene compound. The central methylene bridge, flanked by two electron-withdrawing ethyl carbamate moieties, serves as a focal point of reactivity, rendering the molecule a versatile precursor in organic synthesis. This technical guide provides a comprehensive exploration of the reactivity of this methylene bridge, drawing upon established principles of active methylene chemistry and analogous systems to illuminate its synthetic potential. We will delve into the electronic and structural factors governing its reactivity, explore its utility in key carbon-carbon bond-forming reactions, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Potential of a Unique Active Methylene Compound

Active methylene compounds are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through the remarkable reactivity of a methylene group positioned between two electron-withdrawing groups.[1] While compounds like diethyl malonate and ethyl acetoacetate have been extensively studied and utilized, this compound presents a unique structural motif with nuanced reactivity. The presence of nitrogen atoms within the electron-withdrawing carbamate groups introduces distinct electronic and steric effects compared to its more common dicarbonyl counterparts.

This guide aims to provide a deep dive into the chemical behavior of the methylene bridge in this compound. By understanding the factors that influence its acidity and nucleophilicity, we can unlock its potential for the synthesis of novel compounds with applications in medicinal chemistry, materials science, and beyond.

Structural and Electronic Landscape of the Methylene Bridge

The reactivity of the methylene protons in this compound is a direct consequence of the electronic influence of the adjacent ethyl carbamate groups. The electronegative oxygen and nitrogen atoms in the carbamate moieties exert a significant inductive effect, withdrawing electron density from the central methylene carbon. This polarization of the C-H bonds increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base.

Upon deprotonation, the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygens of both carbamate groups. This delocalization is crucial for the stability of the conjugate base and is the primary driver for the enhanced acidity of the methylene protons.

Key Reactions of the Methylene Bridge: A Gateway to Molecular Diversity

The activated methylene bridge of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions. Its ability to be readily deprotonated to form a stabilized carbanion allows it to participate as a nucleophile in a range of important transformations.

C-Alkylation: Building Molecular Scaffolds

One of the most fundamental reactions of active methylene compounds is C-alkylation, which involves the reaction of the corresponding enolate with an alkyl halide.[2][3] This reaction provides a powerful method for the construction of more complex carbon skeletons.

Reaction Causality: The choice of base is critical for the successful deprotonation of the methylene bridge without promoting undesired side reactions such as hydrolysis of the carbamate groups. A non-nucleophilic strong base like sodium hydride (NaH) or a bulky alkoxide such as potassium tert-butoxide is often preferred. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Consequently, primary and secondary alkyl halides are the most suitable substrates.

Self-Validating Protocol: Mono-alkylation of this compound

This protocol is based on established procedures for the alkylation of active methylene compounds.[4]

Materials:

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension.

-

Enolate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated this compound.

Data Presentation: Expected Spectroscopic Shifts

Upon successful alkylation, characteristic changes in the 1H and 13C NMR spectra are expected. The signal for the methylene protons (CH2) in the starting material will be replaced by a methine proton (CH) signal in the product, and new signals corresponding to the introduced alkyl group will appear.

| Compound | Key 1H NMR Signal | Key 13C NMR Signal |

| This compound | Methylene (CH2) protons | Methylene (CH2) carbon |

| Mono-alkylated product | Methine (CH) proton | Methine (CH) carbon |

| New signals for the alkyl group | New signals for the alkyl group |

Visualization of the Alkylation Workflow

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Conclusion and Future Outlook

The methylene bridge in this compound is a synthetically valuable functional group that offers a gateway to a wide array of molecular structures. Its reactivity, governed by the electronic effects of the flanking carbamate moieties, allows it to participate in fundamental carbon-carbon bond-forming reactions such as C-alkylation and Knoevenagel condensation. While its chemistry is not as extensively documented as that of other active methylene compounds, the principles outlined in this guide, supported by protocols adapted from analogous systems, provide a solid foundation for its exploration and application in organic synthesis.

Future research in this area could focus on several key aspects:

-

Experimental Determination of pKa: An accurate pKa value for this compound would be invaluable for precise reaction design and optimization.

-

Exploration of Asymmetric Catalysis: The development of enantioselective alkylation and condensation reactions would significantly enhance the synthetic utility of this compound, particularly in the context of drug discovery.

-

Synthesis of Novel Heterocycles: The dicarbamate functionality provides a unique handle for the construction of novel heterocyclic systems with potential biological activity.

By continuing to investigate the reactivity of this intriguing molecule, the scientific community can further expand the toolkit of synthetic organic chemistry and pave the way for the discovery of new and valuable compounds.

References

-

Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link]

-

Active Methylene Compounds and Named Reactions-1. Scribd. [Link]

-

Active methylene compounds. EaseToLearn. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

This compound. gsrs.ncats.nih.gov. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Substituted active methylene synthesis by alkylation. organic-chemistry.org. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Human Metabolome Database. [Link]

-

This compound. PubChem. [Link]

-

Knoevenagel condensation. YouTube. [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

-

Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z) - NIH. National Institutes of Health. [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

-

Crystal structure and Hirshfeld surface analysis of bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol disolvate. International Union of Crystallography. [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. National Institutes of Health. [Link]

-

a) Experimental pKa and the calculated gas‐phase acidities (ΔH in... ResearchGate. [Link]

-

19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Chemistry LibreTexts. [Link]

-

Ch21: Malonic esters. University of Calgary. [Link]

-

Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]

-

Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. [Link]

-

Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Publishing. [Link]

-

Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. PubMed Central. [Link]

-

¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene in a reference insert... ResearchGate. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

-

Methylenebisacrylamide. PubChem. [Link]/Methylenebisacrylamide)

Sources

Diethyl Methylenedicarbamate: A Versatile Aminal-Carbamate Intermediate for Modern Organic Synthesis

Abstract

Diethyl methylenedicarbamate, also known as methylene diurethane, is a unique bifunctional organic compound featuring a central methylene bridge flanked by two ethyl carbamate moieties. This structure imparts a versatile reactivity profile, positioning it as a valuable intermediate in synthetic organic chemistry. While not as extensively documented as other C1 synthons, its potential as a stable, crystalline formaldehyde equivalent and a precursor for N-acyliminium ions makes it a subject of significant interest for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound. It offers field-proven insights into its handling, proposes detailed experimental protocols based on analogous systems, and explores its potential in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Introduction to this compound

This compound (CAS No. 3693-53-6) is a white crystalline solid that serves as a practical and versatile building block in organic synthesis.[1] Its molecular structure, featuring an aminal-like N-C-N linkage, provides a unique combination of stability under standard conditions and controlled reactivity for the introduction of a methylene (-CH2-) group between nucleophiles.

Chemical Identity and Physicochemical Properties

The key properties of this compound are summarized below, providing essential information for its use in a laboratory setting.[1][2]

| Property | Value | Reference |

| IUPAC Name | ethyl N-[(ethoxycarbonylamino)methyl]carbamate | [1] |

| Synonyms | Methylene diurethane, Diethyl methylenebiscarbamate | [1][2] |

| CAS Number | 3693-53-6 | [1] |

| Molecular Formula | C₇H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 190.20 g/mol | [1][3] |

| Appearance | White crystalline solid (typical) | N/A |

| SMILES | CCOC(=O)NCNC(=O)OCC | [1] |

Structural Features and Reactivity Profile

The synthetic utility of this compound stems directly from its structure. The central methylene group is bonded to two nitrogen atoms, which are in turn part of electron-withdrawing carbamate groups. This arrangement leads to two primary modes of reactivity:

-

Formaldehyde Synthon: Under acidic or thermal conditions, the molecule can undergo decomposition to release a formaldehyde equivalent. Unlike gaseous formaldehyde, this solid reagent allows for easier handling, storage, and stoichiometric control in reactions requiring the introduction of a methylene bridge.

-

N-Acyliminium Ion Precursor: The presence of the carbamate leaving groups facilitates the formation of a transient N-acyliminium ion ([EtOOC-N=CH₂]⁺) under Lewis or Brønsted acid catalysis. This highly electrophilic species is a powerful tool for the aminomethylation of a wide range of nucleophiles, including enolates, indoles, and other electron-rich systems.

Caption: Dual reactivity pathways of this compound.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed condensation of ethyl carbamate with a formaldehyde source. This reaction is analogous to the well-established synthesis of methylene diphenyl-4,4′-dicarbamate (MDC), a key intermediate in polyurethane production.[4]

Reaction Mechanism

The synthesis proceeds via a classical acid-catalyzed condensation pathway:

-

Protonation: Formaldehyde is protonated by the acid catalyst, increasing its electrophilicity.

-

Nucleophilic Attack: The nitrogen atom of ethyl carbamate attacks the protonated formaldehyde, forming a hydroxymethyl intermediate.

-

Proton Transfer & Dehydration: The hydroxyl group is protonated, followed by the elimination of water to generate a stabilized N-acyliminium ion.

-

Second Nucleophilic Attack: A second molecule of ethyl carbamate attacks the N-acyliminium ion, forming the final methylene-bridged product.

-

Catalyst Regeneration: Deprotonation regenerates the acid catalyst and yields this compound.

Caption: Generalized workflow for N-heterocycle synthesis.

Mannich-type Reactions and Aminomethylation

Under Lewis acid catalysis, this compound can generate an N-acyliminium ion in situ. This electrophile readily participates in Mannich-type reactions with carbon nucleophiles such as silyl enol ethers, indoles, or electron-rich phenols. This provides a direct route to N-protected aminomethylated products, which are valuable precursors in pharmaceutical synthesis.

Self-Validating Protocol Design: A trustworthy protocol for this transformation would include a rigorously dried solvent and an inert atmosphere (e.g., nitrogen or argon). The reaction's progress can be monitored by TLC, staining for the consumption of the nucleophile. A distinct new spot corresponding to the higher molecular weight product should appear, validating that the desired C-C bond formation is occurring.

Representative Protocol for Aminomethylation:

-

Setup: Under an inert atmosphere, dissolve the carbon nucleophile (1.0 equiv.) and this compound (1.2 equiv.) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or TMSOTf, 1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with the organic solvent, combine the organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling and storage are crucial for the safe and effective use of this compound.

Hazard Identification

Based on supplier data, the compound presents the following hazards: [5]

| GHS Pictogram | Hazard Code | Hazard Statement |

|---|

|

| H302 | Harmful if swallowed. | | | H315 | Causes skin irritation. | | | H319 | Causes serious eye irritation. | | | H335 | May cause respiratory irritation. |Recommended Procedures

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]Avoid creating dust. Do not eat, drink, or smoke in the work area. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a highly promising, yet underutilized, intermediate in organic synthesis. Its stability as a solid, combined with its dual reactivity as a formaldehyde equivalent and an N-acyliminium ion precursor, offers significant advantages in process control and synthetic design. While its primary applications lie in methylene-bridging reactions and the synthesis of N-heterocycles, future research could unlock its potential in areas such as polymer chemistry, as a cross-linking agent, or in the development of novel protecting group strategies. For medicinal chemists and process development scientists, this compound represents a valuable and practical tool for the efficient construction of complex molecular frameworks.

References

-

Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate.[Link]

- A kind of method of continuous synthesizing methyl diethyl malonate.

- Preparation method of diethyl malonate.

- Ethyl carbamate and its preparation method.

-

Safety Data Sheet: diethylmethylbenzenediamine. Chemos GmbH & Co.KG.[Link]

-

HAZARD SUMMARY: DIETHYL CARBONATE. NJ.gov.[Link]

-

Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. YouTube.[Link]

-

Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar.[Link]

-

This compound | C7H14N2O4 | CID 19407. PubChem - NIH.[Link]

-

This compound. Global Substance Registration System (GSRS).[Link]

-

Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. RSC Publishing.[Link]

-

Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives | Request PDF. ResearchGate.[Link]

-

Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar.[Link]

-

The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate.[Link]

-

(PDF) Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. ResearchGate.[Link]

-

Formation of ethyl chloroformate in chloroform and possible resulting adducts. ResearchGate.[Link]

-

This compound. Chemicalbridge.[Link]

-

Preparation of ethyl chloroformate. PrepChem.com.[Link]

-

Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals. PubMed.[Link]

-

Competitive reaction between either the addition of diethyl amine (DEA)... ResearchGate.[Link]

-

Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst | Request PDF. ResearchGate.[Link]

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure.[Link]

-

Diethyl fumarate | C8H12O4 | CID 638144. PubChem - NIH.[Link]

Sources

- 1. This compound | C7H14N2O4 | CID 19407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound,3693-53-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. chemos.de [chemos.de]

- 7. nj.gov [nj.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to the Synthesis of Dicarbamates for Researchers and Drug Development Professionals

Abstract

Dicarbamates are a pivotal class of organic compounds, distinguished by the presence of two carbamate (-NHCOO-) functional groups. Their unique structural attributes confer upon them significant chemical and proteolytic stability, as well as the capacity to act as hydrogen bond donors and acceptors. These properties have established dicarbamates as indispensable building blocks in a multitude of scientific and industrial domains. In the realm of materials science, they are crucial precursors for the synthesis of polyurethanes, providing a safer, phosgene-free pathway to isocyanates. Within medicinal chemistry, the dicarbamate moiety is a key structural motif in numerous therapeutic agents and prodrugs, enhancing their stability and bioavailability.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to dicarbamates, offering field-proven insights into experimental choices, detailed step-by-step protocols for key methodologies, and a comparative analysis of their respective advantages and limitations.

Introduction: The Strategic Importance of Dicarbamates

The carbamate functional group can be viewed as a hybrid of an amide and an ester, inheriting stability from the resonance delocalization of the nitrogen lone pair into the carbonyl group.[2] This inherent stability, coupled with their ability to engage in hydrogen bonding, makes dicarbamates highly valuable.

-

In Polymer Chemistry: Dicarbamates are essential intermediates in the production of polyurethanes through non-phosgene routes.[3] Traditional polyurethane synthesis relies on the use of highly toxic phosgene to produce isocyanates. The dicarbamate pathway involves the synthesis of a stable dicarbamate intermediate, which can then be thermally decomposed to yield the corresponding diisocyanate and an alcohol, offering a significantly greener and safer industrial process.[4]

-

In Medicinal Chemistry: The carbamate group is a recognized bioisostere of the amide bond, offering enhanced resistance to enzymatic hydrolysis.[2] This property is leveraged in drug design to improve the metabolic stability and pharmacokinetic profiles of peptide-based drugs. Dicarbamates are integral to the structure of numerous approved drugs for treating a wide range of diseases, including cancer and viral infections.[1][5] They are also extensively used in prodrug strategies to mask or protect functional groups, improving a drug's absorption and distribution.[1]

This guide will navigate the core synthetic strategies for preparing dicarbamates, focusing on practical application and the underlying chemical principles that govern each method.

Core Synthetic Methodologies

The synthesis of dicarbamates can be broadly categorized into several key approaches, each with its own set of advantages, challenges, and specific applications. The choice of method is often dictated by the nature of the starting materials (aliphatic vs. aromatic amines), desired scale, and sensitivity of functional groups.

Methoxycarbonylation of Diamines with Dimethyl Carbonate (DMC)

The reaction of diamines with dimethyl carbonate (DMC) is a widely adopted, environmentally benign method for synthesizing dicarbamates. DMC is a non-toxic and biodegradable reagent that acts as both a carbonyl source and a methylating agent, though conditions can be tuned to favor carbamoylation.[6]

Causality Behind Experimental Choices: This method's efficacy hinges on activating the amine for nucleophilic attack on the electrophilic carbonyl carbon of DMC. The reaction proceeds in two steps, with the formation of a monocarbamate intermediate followed by a second carbamoylation. The key challenge is to drive the reaction to completion and prevent the formation of side products like N-methylated compounds or ureas. The choice of catalyst is therefore critical. Lewis acidic catalysts can activate the DMC carbonyl group, while basic catalysts can deprotonate the amine, enhancing its nucleophilicity. The removal of the methanol byproduct is also crucial to shift the equilibrium towards the dicarbamate product.

Experimental Protocol: Synthesis of Dimethyl Hexane-1,6-dicarbamate (HDC) using DMC and a Solid Base Catalyst [3][7]

This protocol details the synthesis of HDC using 3-amino-1,2,4-triazole potassium (KATriz) as a highly efficient solid base catalyst at ambient temperature.

-

Materials:

-

1,6-Hexanediamine (HDA)

-

Dimethyl Carbonate (DMC)

-

3-amino-1,2,4-triazole potassium (KATriz) catalyst

-

Anhydrous solvent (e.g., acetonitrile)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 1,6-hexanediamine (1.0 mmol).

-

Add the KATriz catalyst (typically 5-10 mol% relative to HDA).

-

Add an excess of dimethyl carbonate, which also serves as the solvent. A typical molar ratio of DMC to HDA is 10:1 or higher.

-

Stir the reaction mixture at room temperature (approx. 25°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the HDA is fully consumed. The reaction often reaches completion within a few hours.

-

Upon completion, the solid catalyst can be recovered by simple filtration.

-

The filtrate, containing the product and excess DMC, is concentrated under reduced pressure using a rotary evaporator to remove the DMC.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure dimethyl hexane-1,6-dicarbamate as a white solid.

-

-

Validation: This protocol achieves high conversion of HDA (>99%) with excellent selectivity for the dicarbamate product (>99%) under remarkably mild, ambient conditions.[7] The reusability of the solid catalyst for several cycles without significant loss of activity further validates the robustness of this system.

Carbonylation of Diamines with Methyl Carbamate (MC)

Using methyl carbamate (MC) as the carbonylating agent is another effective route, particularly for aliphatic dicarbamates. This method often requires higher temperatures compared to the DMC route but can achieve excellent yields with the appropriate catalyst.

Causality Behind Experimental Choices: The reaction involves a transcarbamation process where the carbamate group is transferred from MC to the diamine. The reaction releases ammonia as a byproduct. Catalysts are essential to facilitate this exchange. Heterogeneous catalysts like the mesoporous silica MCM-41, rich in surface silanol groups, have proven highly effective.[8] The silanol groups are believed to activate the reactants and facilitate the key bond-forming and bond-breaking steps. The reaction is typically performed in an alcohol solvent, like methanol, under pressure in an autoclave to maintain the reactants in the liquid phase at elevated temperatures.

Experimental Protocol: Synthesis of Dimethyl Hexane-1,6-dicarbamate (HDC) using MC over an MCM-41 Catalyst [8]

-

Materials:

-

1,6-Hexanediamine (HDA)

-

Methyl Carbamate (MC)

-

Methanol

-

MCM-41 catalyst

-

High-pressure stainless steel autoclave with magnetic stirring

-

-

Procedure:

-

Into a 100 mL stainless steel autoclave, sequentially add 1,6-hexanediamine (0.009 mol), methyl carbamate (0.054 mol), methanol (0.54 mol), and the MCM-41 catalyst (0.1 g, approx. 10 wt% based on HDA). The molar ratio of HDA:MC:Methanol is approximately 1:6:60.

-

Seal the reactor and purge the air inside with high-purity nitrogen gas several times.

-

Heat the reactor to 190°C while stirring at approximately 700 rpm.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Open the reactor, collect the reaction mixture, and separate the solid catalyst by filtration or centrifugation.

-

The liquid product mixture is then analyzed. For purification, the solvent and unreacted starting materials are removed under vacuum, and the crude HDC is purified by recrystallization.

-

-

Validation: Under these optimized conditions, HDA conversion can reach 100% with an isolated HDC yield as high as 92.6%.[8] The catalyst's performance is linked to the abundance of surface silanol groups, which can be verified through characterization techniques like FTIR and solid-state NMR.

Direct Synthesis from Diamines, CO₂, and Alcohols

This one-pot synthesis represents a highly attractive green chemistry approach, utilizing carbon dioxide as a direct C1 feedstock. This method avoids pre-synthesizing a carbonylating agent like DMC or MC.

Causality Behind Experimental Choices: The success of this one-pot reaction relies on a catalyst that can facilitate multiple transformations: the reaction of the amine with CO₂ to form a carbamic acid or ammonium carbamate intermediate, and the subsequent esterification of this intermediate with the alcohol to form the carbamate, releasing water. Cerium(IV) oxide (CeO₂) has emerged as a particularly effective catalyst for this process.[9] Its catalytic cycle is thought to involve the activation of both CO₂ and the alcohol on its surface, which contains both Lewis acid and base sites. The reaction is typically run at elevated temperatures and pressures to increase the concentration of CO₂ in the reaction medium and overcome the activation barriers.

dot

Caption: One-pot synthesis of dicarbamates from CO₂.

Synthesis from Diisocyanates and Alcohols

This method represents the reverse of the thermal decomposition of dicarbamates and is a straightforward and high-yielding route, particularly for aromatic dicarbamates where the corresponding diisocyanates are commercially available.

Causality Behind Experimental Choices: The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbon of the isocyanate group (-N=C=O). This reaction is typically exothermic and often proceeds rapidly without a catalyst. However, for less reactive alcohols or to ensure complete conversion, catalysts such as tertiary amines or organotin compounds can be employed. The reaction is usually performed in an inert solvent to control the reaction temperature and facilitate handling of the reactants and product.

Experimental Protocol: Synthesis of a Dicarbamate from Methylene Diphenyl Diisocyanate (MDI) [10]

-

Materials:

-

Methylene Diphenyl Diisocyanate (MDI)

-

Alcohol (e.g., methanol, ethanol; 10-fold molar excess)

-

Magnetic stirring bar

-

Round-bottom flask

-

-

Procedure:

-

Place MDI (0.02 mol, 5.0 g) and a magnetic stirring bar into a 100 mL round-bottom flask.

-

Add the desired alcohol (0.2 mol) to the flask.

-

Stir the reaction mixture at room temperature for 2 hours. The reaction is often exothermic, and initial cooling may be necessary for large-scale reactions.

-

After 2 hours, the reaction mixture will likely solidify as the dicarbamate product forms.

-

Wash the solid product with water to remove any unreacted alcohol (if water-soluble).

-

Filter the solid product using vacuum filtration.

-

Dry the product thoroughly, for instance, using a rotary evaporator at 60°C and under vacuum, to remove any residual water or solvent.

-

The resulting dicarbamate can be further purified by recrystallization if necessary.

-

-

Validation: This method is highly reliable and typically provides near-quantitative yields of the dicarbamate product. The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy depends on a variety of factors, including cost, safety, environmental impact, and substrate scope.

| Method | Carbonyl Source | Typical Catalyst | Advantages | Limitations | Yields |

| Methoxycarbonylation | Dimethyl Carbonate (DMC) | Solid bases (e.g., KATriz), Lewis acids (e.g., Zn(OAc)₂)[7] | Green reagent, mild conditions possible, high selectivity. | Can lead to N-methylation side products. | High to Excellent (90-99%)[3][4] |

| Carbonylation | Methyl Carbamate (MC) | Heterogeneous catalysts (e.g., MCM-41, CeO₂)[8] | High reactivity, MC can be derived from urea or CO₂. | Requires higher temperatures and pressures, ammonia byproduct. | Very Good to Excellent (85-96%)[8] |